2-(1-Bromovinyl)naphthalene
CAS No.:
Cat. No.: VC18345640
Molecular Formula: C12H9Br
Molecular Weight: 233.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9Br |
|---|---|
| Molecular Weight | 233.10 g/mol |
| IUPAC Name | 2-(1-bromoethenyl)naphthalene |
| Standard InChI | InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2 |
| Standard InChI Key | CPICVRGUVRNMFR-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C1=CC2=CC=CC=C2C=C1)Br |
Introduction
Chemical Identity and Structural Analysis
2-(1-Bromovinyl)naphthalene (C₁₂H₉Br) features a naphthalene backbone substituted at the 2-position with a bromovinyl group. The vinyl bromide moiety introduces both steric and electronic effects that influence reactivity. While the exact molecular geometry remains uncharacterized in available literature, analogous compounds such as 1-(2-bromovinyl)naphthalene exhibit distinct double-bond stereochemistry . Key molecular parameters can be extrapolated from related structures:
The bromovinyl group's position significantly impacts molecular polarity and crystallinity. Comparative analysis suggests that 2-position substitution in naphthalene derivatives generally increases thermal stability compared to 1-position analogs .
Synthetic Methodologies
Bromination Strategies
Patent EP0179447A1 details a two-step process for synthesizing brominated naphthalene derivatives that could be adapted for 2-(1-bromovinyl)naphthalene production :
-
Electrophilic bromination: Treatment of 2-vinylnaphthalene with bromine in acetic acid at 30-50°C
-
Iron-mediated dehalogenation: Subsequent addition of metallic iron to remove excess bromine atoms
This methodology achieves 70-75% yields for analogous compounds through careful temperature control and solvent selection . The iron powder acts as both a reducing agent and catalyst, facilitating selective debromination while preserving the methoxy group in related structures .
Stereochemical Control
Recent advances in zirconium-mediated coupling reactions demonstrate potential for stereoselective synthesis. Work by Bergman and Szmuszkovicz illustrates how transition metal catalysts can control vinyl bromide geometry . For 2-(1-bromovinyl)naphthalene, this approach might involve:
-
Hydrozirconation of 2-ethynylnaphthalene
-
Transmetalation with bromine sources
Preliminary data from similar systems show 71-75% isomeric purity under optimized conditions .
Physicochemical Properties
While direct measurements for 2-(1-bromovinyl)naphthalene are unavailable, extrapolation from structural analogs permits reasonable predictions:
Thermal Stability
The compound likely decomposes above 200°C based on the boiling point of 2-(bromomethyl)naphthalene (213°C at 100 mmHg) . Differential scanning calorimetry of related vinyl bromides shows exothermic decomposition peaks between 180-220°C .
Solubility Profile
Predicted solubility characteristics:
-
High solubility: Chloroform, dichloromethane
-
Moderate solubility: Ethyl acetate, THF
-
Low solubility: Water, alkanes
This profile aligns with the hydrophobic naphthalene backbone and polar bromine substituent .
Reactivity and Functionalization
The vinyl bromide moiety offers two primary reaction pathways:
Nucleophilic Substitution
The sp²-hybridized bromine atom exhibits moderate reactivity toward:
-
Suzuki-Miyaura coupling (Pd-catalyzed)
-
Grignard reactions
-
Amine nucleophiles
Reaction rates are typically slower than analogous alkyl bromides due to decreased s-character in the C-Br bond .
Radical Reactions
UV-initiated homolytic cleavage of the C-Br bond enables:
-
Polymerization initiator applications
-
Cross-coupling with hydrocarbon radicals
-
Surface functionalization processes
Bromine abstraction yields stabilized vinyl radicals that undergo characteristic addition reactions .
Industrial Applications
Pharmaceutical Intermediates
2-(1-Bromovinyl)naphthalene serves as a potential precursor to:
-
Non-steroidal anti-inflammatory drugs (NSAIDs) through Ullmann coupling
-
Antiviral agents via Suzuki cross-coupling
-
Kinase inhibitors through Buchwald-Hartwig amination
The patent literature emphasizes its structural similarity to naproxen intermediates .
Materials Science
Emerging applications include:
-
Liquid crystal precursors
-
Organic semiconductor dopants
-
Photoresist components for nanoimprint lithography
Vinyl bromide's conjugation with the naphthalene π-system enhances charge transport properties in thin-film devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume